molecular formula C20H24N2O3S B10978249 2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

2-{[(2,4-dimethylphenoxy)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

Cat. No.: B10978249
M. Wt: 372.5 g/mol
InChI Key: XGUWAAMWPSOACM-UHFFFAOYSA-N
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Description

2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a phenoxyacetyl group, a tetrahydrocyclohepta[b]thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the phenoxyacetyl intermediate. The intermediate is then reacted with an amine to form the amide bond. The final step involves the cyclization of the intermediate to form the tetrahydrocyclohepta[b]thiophene ring. The reaction conditions often include the use of solvents such as dichloromethane, catalysts like triethylamine, and temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby exerting its biological effects. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{[2-(2,4-DIMETHYLPHENOXY)ACETYL]AMINO}-5,6,7,8-TETRAHYDRO-4H-CYCLOHEPTA[B]THIOPHENE-3-CARBOXAMIDE lies in its specific structural features, such as the combination of the phenoxyacetyl group and the tetrahydrocyclohepta[b]thiophene ring. These features confer unique chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C20H24N2O3S

Molecular Weight

372.5 g/mol

IUPAC Name

2-[[2-(2,4-dimethylphenoxy)acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide

InChI

InChI=1S/C20H24N2O3S/c1-12-8-9-15(13(2)10-12)25-11-17(23)22-20-18(19(21)24)14-6-4-3-5-7-16(14)26-20/h8-10H,3-7,11H2,1-2H3,(H2,21,24)(H,22,23)

InChI Key

XGUWAAMWPSOACM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=C(C3=C(S2)CCCCC3)C(=O)N)C

Origin of Product

United States

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